Cas no 2649060-60-4 (N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide)

N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, N-(1,1-dimethylethyl)-
- N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide
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- MDL: MFCD31735918
- インチ: 1S/C12H21N3O2/c1-11(2,3)14-10(16)9-7-12(17-15-9)5-4-6-13-8-12/h13H,4-8H2,1-3H3,(H,14,16)
- InChIKey: WLXKSACPRJEUPT-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCCNC2)CC(C(NC(C)(C)C)=O)=N1
N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304390-0.05g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 95.0% | 0.05g |
$347.0 | 2025-03-19 | |
Enamine | EN300-304390-1.0g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-304390-10g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 10g |
$6450.0 | 2023-09-05 | ||
Enamine | EN300-304390-5.0g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 95.0% | 5.0g |
$4349.0 | 2025-03-19 | |
Enamine | EN300-304390-5g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 5g |
$4349.0 | 2023-09-05 | ||
Enamine | EN300-304390-1g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 1g |
$1500.0 | 2023-09-05 | ||
Enamine | EN300-304390-2.5g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 95.0% | 2.5g |
$2940.0 | 2025-03-19 | |
Enamine | EN300-304390-0.25g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 95.0% | 0.25g |
$743.0 | 2025-03-19 | |
Enamine | EN300-304390-0.1g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 95.0% | 0.1g |
$518.0 | 2025-03-19 | |
Enamine | EN300-304390-0.5g |
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |
2649060-60-4 | 95.0% | 0.5g |
$1170.0 | 2025-03-19 |
N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamideに関する追加情報
N-Tert-butyl-1-Oxa-2,7-Diazaspiro[4.5]Dec-2-ene-3-Carboxamide: A Comprehensive Overview
N-Tert-butyl-1-Oxa-2,7-Diazaspiro[4.5]Dec-2-ene-3-Carboxamide (CAS No. 2649060-60-4) is a complex organic compound with a unique spirocyclic structure, combining both amide and ether functionalities. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The spirocyclic framework of this molecule is particularly intriguing, as it allows for a wide range of structural modifications that can be tailored to specific functional requirements.
The synthesis of N-Tert-butyl derivatives has been extensively studied, with researchers focusing on optimizing reaction conditions to achieve high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for exploring its stereochemical effects in biological systems. The 1-Oxa moiety within the spirocycle introduces additional electronic and steric effects, further enhancing the compound's reactivity and selectivity in various chemical transformations.
In terms of applications, N-Tert-butyl-substituted spirocompounds have shown promise in drug discovery programs targeting various therapeutic areas. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes implicated in neurodegenerative diseases. Furthermore, its ability to modulate ion channels makes it a potential candidate for developing novel anti-inflammatory agents. Recent research has also explored its use as a building block in the construction of larger bioactive molecules, leveraging its spirocyclic architecture to create highly functionalized compounds.
The structural versatility of N-Tert-butyl-1-Oxa-spiro compounds extends to their application in materials science. Their ability to form stable amide bonds makes them ideal candidates for the synthesis of high-performance polymers and coatings. Recent breakthroughs in polymer chemistry have utilized this compound as a monomer to develop materials with enhanced mechanical properties and thermal stability. Additionally, its ether functionality contributes to improved solubility and processability, making it suitable for applications in electronics and optoelectronics.
From an environmental perspective, the development of sustainable synthetic routes for N-Tert-butyl-1-Oxa-spiro compounds has become a focal point for researchers. Green chemistry approaches, such as catalytic cross-coupling reactions and biocatalytic transformations, are being explored to minimize waste and reduce the environmental footprint of their production. These efforts align with global initiatives aimed at promoting eco-friendly chemical manufacturing practices.
In conclusion, N-Tert-butyl-1-Oxa-spiro[4.5]decene derivatives represent a fascinating class of compounds with diverse applications across multiple disciplines. Their unique structural features and functional versatility continue to drive innovative research directions, from drug discovery to advanced materials development. As scientific understanding of these compounds deepens, their potential to address pressing challenges in medicine and technology is expected to grow significantly.
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